molecular formula C15H13NO3 B240815 Isophthalamidoxime CAS No. 15325-51-6

Isophthalamidoxime

Cat. No.: B240815
CAS No.: 15325-51-6
M. Wt: 194.19 g/mol
InChI Key: JVXOIYJLJWAUQP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Isophthalamidoxime can be synthesized through the reaction of isophthalonitrile with hydroxylamine hydrochloride in the presence of sodium carbonate in a mixture of ethanol and water. The reaction is carried out under reflux conditions for 14 hours, followed by cooling and recrystallization from absolute ethanol to yield the product . The overall yield of this synthesis method is approximately 73.3% .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the laboratory synthesis route involving isophthalonitrile and hydroxylamine hydrochloride can be scaled up for industrial applications. The process involves careful control of reaction conditions, including temperature and pH, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Isophthalamidoxime undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oximes and nitriles.

    Reduction: Reduction reactions can convert it into amines.

    Substitution: It can participate in nucleophilic substitution reactions due to the presence of reactive amidoxime groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed:

    Oxidation: Formation of nitriles and oximes.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted amidoximes and related derivatives.

Scientific Research Applications

Isophthalamidoxime has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of isophthalamidoxime involves its ability to form stable complexes with metal ions through coordination bonds. The amidoxime groups in the compound act as chelating agents, binding to metal ions and facilitating their extraction and separation. This property is particularly useful in applications requiring the removal or concentration of specific metal ions from mixtures .

Comparison with Similar Compounds

Isophthalamidoxime can be compared with other similar compounds, such as:

    Phthalamidoxime: Similar in structure but differs in the position of the amidoxime groups.

    Terephthalamidoxime: Another isomer with amidoxime groups in different positions on the benzene ring.

    Benzamidoxime: Contains a single amidoxime group attached to a benzene ring.

Uniqueness: this compound is unique due to its specific positioning of amidoxime groups, which enhances its coordination activity and makes it particularly effective in forming stable metal complexes. This property distinguishes it from other similar compounds and makes it valuable in specialized applications .

Properties

IUPAC Name

1-N',3-N'-dihydroxybenzene-1,3-dicarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O2/c9-7(11-13)5-2-1-3-6(4-5)8(10)12-14/h1-4,13-14H,(H2,9,11)(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVXOIYJLJWAUQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=NO)N)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)/C(=N/O)/N)/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60934711
Record name N~1~,N~3~-Dihydroxybenzene-1,3-dicarboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60934711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15325-51-6
Record name Isophthalamidoxime
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114711
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N~1~,N~3~-Dihydroxybenzene-1,3-dicarboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60934711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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